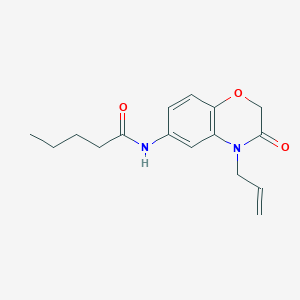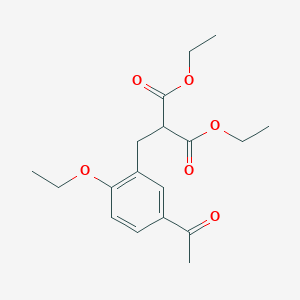
N-(4-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)pentanamide, also known as benzoxazinoid, is a secondary metabolite found in plants of the Poaceae family. It is known for its bioactive properties and has been extensively researched for its potential in various scientific fields.
Mecanismo De Acción
The mechanism of action of N-(4-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)pentanamided is complex and not fully understood. It is known to interact with various cellular pathways, including those involved in cell signaling, gene expression, and metabolism. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response.
Biochemical and Physiological Effects:
Benzoxazinoid has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which can help to prevent the spread of the disease. It has also been shown to reduce inflammation, which can help to alleviate symptoms of various inflammatory diseases. Additionally, it has been shown to modulate the immune response, which can help to prevent infections and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzoxazinoid has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized or extracted from plants. It has known bioactive properties and can be used as a positive control in various assays. However, there are also limitations to its use in lab experiments. It can be difficult to obtain in large quantities, and its bioactive properties can vary depending on the source and extraction method.
Direcciones Futuras
There are several future directions for research on N-(4-allyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)pentanamided. One area of interest is the development of new methods for synthesizing and extracting the compound. Another area of interest is the investigation of its potential in various medical applications, including cancer treatment and inflammation reduction. Additionally, there is potential for its use in biotechnology, particularly in the production of bioplastics and other industrial applications.
Métodos De Síntesis
Benzoxazinoid can be synthesized through a variety of methods, including extraction from plants, chemical synthesis, and biocatalysis. Chemical synthesis involves the reaction of various starting materials, including an amine, a carboxylic acid, and a benzaldehyde, under specific conditions to produce the desired compound. Biocatalysis involves the use of enzymes to catalyze the reaction, which can result in a more environmentally friendly and cost-effective method.
Aplicaciones Científicas De Investigación
Benzoxazinoid has been extensively researched for its potential in various scientific fields, including agriculture, medicine, and biotechnology. In agriculture, it has been shown to have insecticidal and herbicidal properties, making it a potential alternative to synthetic pesticides. In medicine, it has been investigated for its anticancer, anti-inflammatory, and antifungal properties, among others. In biotechnology, it has been studied for its potential use in the production of bioplastics and other industrial applications.
Propiedades
IUPAC Name |
N-(3-oxo-4-prop-2-enyl-1,4-benzoxazin-6-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-3-5-6-15(19)17-12-7-8-14-13(10-12)18(9-4-2)16(20)11-21-14/h4,7-8,10H,2-3,5-6,9,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDBJOPZKIKFMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC2=C(C=C1)OCC(=O)N2CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methylphenyl)-5-[3-(trifluoromethyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5050120.png)
![4-allyl-1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5050128.png)

![N-(2,5-dimethylphenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5050145.png)
![4-butyl-7-[(2-chloro-2-propen-1-yl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5050154.png)
![N-(4-{[3-(2,3-dihydro-1H-inden-2-yl)-1-(2-methoxyethyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl]methyl}phenyl)acetamide](/img/structure/B5050157.png)
![N-(4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5050160.png)
![(4-{[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5050174.png)


![N-{3-[(diethylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B5050193.png)
![N~1~-[2-(1,3-benzothiazol-2-ylthio)ethyl]-N~2~-(4-bromophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5050205.png)
![2-(3,4-dimethoxyphenyl)-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5050215.png)
![5-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]isophthalic acid](/img/structure/B5050226.png)